![molecular formula C16H11BrN4O2S B11956527 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11956527.png)
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that combines the structural elements of 4-bromobenzaldehyde and a thiazole ring substituted with a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone typically involves a multi-step process:
Preparation of 4-bromobenzaldehyde: This can be achieved by the oxidation of 4-bromotoluene.
Formation of the thiazole ring: The thiazole ring can be synthesized through a cyclization reaction involving appropriate starting materials such as α-haloketones and thiourea.
Coupling reaction: The final step involves the condensation of 4-bromobenzaldehyde with the thiazole derivative in the presence of a hydrazine derivative to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 4-bromobenzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group in the nitrophenyl moiety can be reduced to an amine.
Substitution: The bromine atom in the benzaldehyde ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: 4-bromobenzoic acid.
Reduction: 4-aminobenzaldehyde [4-(4-aminophenyl)-1,3-thiazol-2-yl]hydrazone.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can facilitate binding to specific sites, while the nitrophenyl and thiazole moieties may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
- 4-bromobenzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
- 4-bromobenzaldehyde [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone
Uniqueness
4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C16H11BrN4O2S |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
N-[(E)-(4-bromophenyl)methylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H11BrN4O2S/c17-13-5-1-11(2-6-13)9-18-20-16-19-15(10-24-16)12-3-7-14(8-4-12)21(22)23/h1-10H,(H,19,20)/b18-9+ |
Clave InChI |
UIXQTKIRNQYNPU-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
SMILES canónico |
C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)
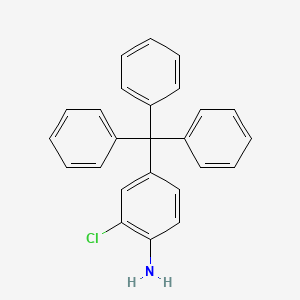
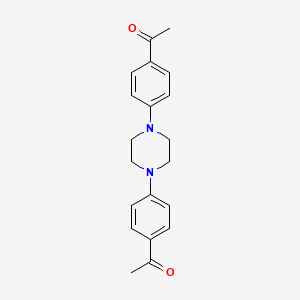


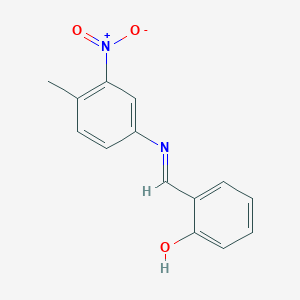


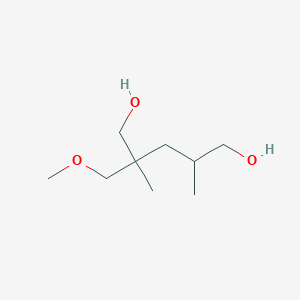

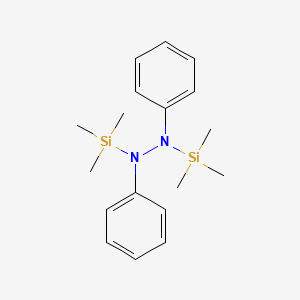

![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)

